molecular formula C6H7NO3 B139746 (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid CAS No. 147751-02-8

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid

Katalognummer: B139746
CAS-Nummer: 147751-02-8
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: LPOSNJQWOACRGS-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid typically involves the use of Meldrum’s acid derivatives. One common method involves the reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of acyl Meldrum’s acids facilitates the preparation of the desired product with high efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridone derivatives, which have significant biological and chemical applications .

Wirkmechanismus

The mechanism of action of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . Its unique structure allows it to bind to specific receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both keto and carboxylic acid functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

147751-02-8

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1

InChI-Schlüssel

LPOSNJQWOACRGS-BYPYZUCNSA-N

SMILES

C1C=CC(=O)NC1C(=O)O

Isomerische SMILES

C1C=CC(=O)N[C@@H]1C(=O)O

Kanonische SMILES

C1C=CC(=O)NC1C(=O)O

Synonyme

2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.